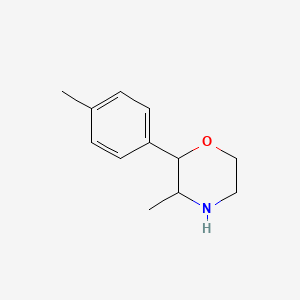

3-Methyl-2-(4-methylphenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(4-methylphenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-5-11(6-4-9)12-10(2)13-7-8-14-12/h3-6,10,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNCIXFIIDVRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336886 | |

| Record name | 4-Methylphenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094649-71-4 | |

| Record name | 4-Methylphenmetrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094649714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenmetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLPHENMETRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V88J79BT5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Methyl-2-(4-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-(4-methylphenyl)morpholine, also known as 4-methylphenmetrazine (4-MPM), is a synthetic psychoactive substance and a structural analog of phenmetrazine.[1][2] As a member of the substituted phenylmorpholine class, it has garnered interest within the research community for its stimulant properties and its action on monoamine transporters.[2][3] This technical guide provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of this compound, intended to support research and drug development activities.

Chemical and Physical Properties

This compound is a substituted morpholine (B109124) with a methyl group at the 3-position of the morpholine ring and a 4-methylphenyl (p-tolyl) group at the 2-position.

Table 1: Chemical Identity of this compound and its Hydrochloride Salt

| Identifier | This compound (Base) | This compound HCl |

| IUPAC Name | This compound | This compound hydrochloride |

| Synonyms | 4-Methylphenmetrazine, 4-MPM, Mephenmetrazine | 4-MPM HCl, Mephenmetrazine Hydrochloride |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO |

| Molecular Weight | 191.27 g/mol [4][5] | 227.73 g/mol [6][7] |

| CAS Number | 1094649-71-4[4] | 1998216-41-3[6][7] |

Table 2: Physicochemical Properties of this compound (Estimated and Experimental)

| Property | Value | Source | Notes |

| pKa | ~7.6 | [8] | Estimated based on the experimental value for the parent compound, phenmetrazine hydrochloride. |

| LogP | 1.7 | [4] | Computationally predicted value (XLogP3-AA). The experimental value for phenmetrazine is also 1.7.[8] |

| Solubility | Soluble in acetonitrile, DMSO, and methanol.[9] | [9] | Qualitative data for the hydrochloride salt. Quantitative aqueous solubility data is not readily available. The related compound phendimetrazine (B1196318) tartrate is freely soluble in water.[9] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the following multi-step protocol, adapted from the scientific literature.[2]

Experimental Workflow for Synthesis

References

- 1. phenmetrazine [drugcentral.org]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 4. 4-Methylphenmetrazine | C12H17NO | CID 43169333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound hydrochloride | 1998216-41-3 | FM182300 [biosynth.com]

- 7. This compound hydrochloride | 1496165-49-1 | Benchchem [benchchem.com]

- 8. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PHENDIMETRAZINE TARTRATE TABLETS, USP 35 mg, CIII Rx Only [dailymed.nlm.nih.gov]

4-Methylphenmetrazine: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenmetrazine (4-MPM), also known as mephenmetrazine, is a synthetic psychoactive substance that has emerged on the recreational drug market.[1] Chemically, it is a substituted phenylmorpholine and an analog of phenmetrazine, a once-marketed anorectic with stimulant properties.[1][2] First identified in Slovenia in 2015, 4-MPM has been characterized as a monoamine releaser with a notable preference for serotonin (B10506) activity.[1] This whitepaper provides a detailed technical overview of the mechanism of action of 4-Methylphenmetrazine, focusing on its interaction with monoamine transporters, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of 4-Methylphenmetrazine involves its interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).[2][3] It functions as both an inhibitor of monoamine uptake and a substrate-type releaser, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[2][4] This non-selective but potent activity on all three major monoamine systems underlies its complex psychostimulant and potential entactogenic effects, which are suggested to be similar to those of MDMA.[2][3][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of 4-Methylphenmetrazine at the synaptic level and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of 4-MPM at monoamine transporters.

Caption: Experimental workflow for in vitro transporter assays.

Quantitative Data

The following tables summarize the in vitro pharmacological data for 4-Methylphenmetrazine's interaction with monoamine transporters.

Table 1: Monoamine Transporter Uptake Inhibition by 4-Methylphenmetrazine

| Transporter | IC50 (nM) |

| Dopamine (DAT) | 1926 |

| Norepinephrine (NET) | 1933 |

| Serotonin (SERT) | 408 |

Data from in vitro assays using rat brain synaptosomes.[2]

Table 2: Monoamine Release Induction by 4-Methylphenmetrazine

| Neurotransmitter | EC50 (nM) |

| Dopamine (DA) | 227 |

| Norepinephrine (NE) | 62 |

| Serotonin (5-HT) | 86 |

Data from in vitro assays using rat brain synaptosomes.[2]

Experimental Protocols

The quantitative data presented above were obtained through in vitro transporter assays using rat brain synaptosomes.[3][4][5] The following is a generalized description of the methodologies employed.

Preparation of Rat Brain Synaptosomes

Synaptosomes, which are isolated nerve terminals, were prepared from the brains of rats.[4] This involves homogenization of brain tissue in a suitable buffer, followed by differential centrifugation to isolate the synaptosomal fraction. This fraction is then resuspended in a buffer for use in the uptake and release assays.

Monoamine Transporter Uptake Inhibition Assays

-

Incubation: Rat brain synaptosomes were incubated with various concentrations of 4-Methylphenmetrazine.[4]

-

Addition of Radiolabeled Substrate: A specific tritiated substrate, such as [3H]dopamine, [3H]norepinephrine, or [3H]serotonin, was added to the incubation mixture at a low nanomolar concentration.[4] To ensure transporter-specific uptake, unlabeled blockers for the other two transporters were included in the assay medium.[4]

-

Termination of Uptake: The uptake reaction was terminated by rapid vacuum filtration, trapping the synaptosomes on filter paper.[4]

-

Quantification: The amount of radioactivity retained by the synaptosomes was quantified using liquid scintillation counting.[4]

-

Data Analysis: The concentration of 4-Methylphenmetrazine that inhibited 50% of the specific uptake of the radiolabeled substrate (IC50) was determined by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assays

-

Preloading: Synaptosomes were preloaded with a tritiated monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) by incubation.

-

Washing: The preloaded synaptosomes were washed to remove excess extracellular radiolabel.

-

Induction of Release: The synaptosomes were then exposed to various concentrations of 4-Methylphenmetrazine to induce the release of the preloaded neurotransmitter.

-

Sample Collection: The amount of radioactivity released into the supernatant was measured.

-

Data Analysis: The effective concentration of 4-Methylphenmetrazine that produced 50% of the maximal release effect (EC50) was calculated from the concentration-response curves.

Discussion

The pharmacological profile of 4-Methylphenmetrazine reveals it to be a non-selective releaser of monoamines.[2] Its IC50 values for uptake inhibition are in the micromolar to high nanomolar range, with the highest potency observed at the serotonin transporter.[2] More significantly, its EC50 values for neurotransmitter release are substantially lower, indicating that it is a potent releasing agent, particularly for norepinephrine and serotonin.[2] This profile distinguishes it from its ortho- and meta-isomers, which exhibit more selective stimulant-like effects.[2] The potent serotonergic activity of 4-MPM suggests a potential for entactogenic effects, similar to MDMA.[2][3]

Conclusion

4-Methylphenmetrazine's mechanism of action is characterized by its function as a non-selective monoamine releasing agent, with a pronounced effect on serotonin release.[1][2] This activity is driven by its interaction with the dopamine, norepinephrine, and serotonin transporters, where it both inhibits reuptake and promotes efflux of these neurotransmitters. The in vitro data from rat brain synaptosome assays provide a quantitative basis for understanding its psychoactive properties. Further research is warranted to fully elucidate the in vivo effects and potential neurotoxicity of this emerging psychoactive substance.

References

- 1. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of 3-Methyl-2-(4-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 3-Methyl-2-(4-methylphenyl)morpholine. Also known by synonyms such as 4-Methylphenmetrazine (4-MPM), this compound is a substituted phenylmorpholine derivative with significant activity as a monoamine transporter inhibitor.[1][2] This document includes detailed information on its chemical identity, physicochemical properties, synthesis, and its interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Experimental protocols for its synthesis and for in vitro assessment of monoamine transporter inhibition are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and evaluation.

Chemical Identity and Structure

This compound is a synthetic compound featuring a morpholine (B109124) ring substituted with a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 2-position.[2][3] The hydrochloride salt is a common form for research and handling.[3][4]

Chemical Structure:

-

IUPAC Name: this compound[5]

-

Synonyms: 4-Methylphenmetrazine, 4-MPM, 3-Methyl-2-(p-tolyl)morpholine[2][5]

-

Molecular Weight: 191.27 g/mol [2]

Hydrochloride Salt:

The structure of this compound is presented below:

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound and its hydrochloride salt is provided in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [2][5] |

| Molecular Weight | 191.27 g/mol | [2] |

| CAS Number | 1094649-71-4 | [5] |

| Hydrochloride Salt Molecular Formula | C₁₂H₁₈ClNO | [4] |

| Hydrochloride Salt Molecular Weight | 227.73 g/mol | [4] |

| Hydrochloride Salt CAS Number | 1998216-41-3 | [4] |

| Solubility (Hydrochloride Salt) | Soluble in acetonitrile, DMSO, and methanol.[6] | Cayman Chemical |

Table 2: Pharmacological Properties (In Vitro)

| Target | Parameter | Value (nM) | Source |

| Dopamine Transporter (DAT) | IC₅₀ (Inhibition) | 1926 | [2] |

| EC₅₀ (Release) | 227 | [2] | |

| Norepinephrine Transporter (NET) | IC₅₀ (Inhibition) | 1933 | [2] |

| EC₅₀ (Release) | 62 | [2] | |

| Serotonin Transporter (SERT) | IC₅₀ (Inhibition) | 408 | [2] |

| EC₅₀ (Release) | 86 | [2] |

Synthesis and Characterization

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 4-methylpropiophenone.[1]

Step 1: Bromination of 4-methylpropiophenone

-

Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (B109758) (26 mL).

-

Slowly add a solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) to the solution of 4-methylpropiophenone.

-

Stir the mixture for 1 hour.

-

Dry the reaction mixture with anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Remove the solvent under reduced pressure to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.[1]

Step 2: Reaction with Ethanolamine (B43304) and Cyclization

-

The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine and N,N-diisopropylethylamine to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl-)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.[1]

-

Reduction of the intermediate with sodium borohydride (B1222165) yields the corresponding alcohol.[1]

-

Cyclization is then achieved by reaction with concentrated sulfuric acid to form the morpholine ring, yielding this compound.[1]

Step 3: Formation of the Hydrochloride Salt

The free base can be converted to the hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent, followed by recrystallization to achieve high purity.

Spectroscopic Data

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the four protons on the p-tolyl group. These would likely appear as two doublets due to para-substitution.

-

Morpholine Ring Protons: A series of multiplets in the δ 2.5-4.5 ppm range corresponding to the protons on the morpholine ring. The protons at C2 and C3, being adjacent to substituents, would have distinct chemical shifts.

-

Methyl Protons: A singlet around δ 2.3 ppm for the methyl group on the phenyl ring and a doublet for the methyl group at the 3-position of the morpholine ring.

¹³C NMR Spectroscopy (Expected Signals):

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm) for the carbons of the p-tolyl group.

-

Morpholine Ring Carbons: Signals in the aliphatic region (δ 40-80 ppm) corresponding to the carbons of the morpholine ring.

-

Methyl Carbons: Signals for the two methyl group carbons.

Infrared (IR) Spectroscopy (Expected Bands):

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Around 2800-3000 cm⁻¹.

-

C-N stretching: Around 1100-1300 cm⁻¹.

-

C-O-C stretching: Around 1050-1150 cm⁻¹.

-

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The protonated molecule [M+H]⁺ is expected at m/z 192.[1] Fragmentation patterns would likely involve cleavage of the morpholine ring and loss of the methyl and p-tolyl substituents. For the trifluoroacetylated derivative, a molecular ion is observed at m/z 287, with major fragments at m/z 218, 190, 167, and 70.[1]

Biological Activity and Signaling Pathways

This compound acts as a non-selective releaser of monoamines, with inhibitory effects on the dopamine, norepinephrine, and serotonin transporters.[2] This activity suggests potential for central nervous system effects.[7]

Inhibition of Dopamine Transporter (DAT)

The compound inhibits the reuptake of dopamine from the synaptic cleft by binding to DAT. This leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic signaling.

Inhibition of Norepinephrine Transporter (NET)

Similarly, the compound inhibits the reuptake of norepinephrine by binding to NET, leading to elevated noradrenergic signaling in the synapse.

Inhibition of Serotonin Transporter (SERT)

The compound also demonstrates inhibitory activity at SERT, preventing the reuptake of serotonin and thereby increasing its synaptic concentration and duration of action.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory potency (IC₅₀) of this compound on DAT, NET, and SERT using rat brain synaptosomes.

Workflow Diagram:

Materials:

-

Rat brain tissue (e.g., striatum for DAT, cortex/hippocampus for NET and SERT)

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin

-

Test compound: this compound in various concentrations

-

Known transporter inhibitors (for control and non-specific binding)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Homogenizer, centrifuges, scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in KRH buffer.

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomes with varying concentrations of this compound or a vehicle control for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

-

Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This compound is a substituted morpholine derivative with well-documented activity as a monoamine transporter inhibitor. Its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin makes it a compound of interest for research in neuroscience and pharmacology. This technical guide has provided a detailed overview of its chemical structure, properties, synthesis, and biological activity, along with relevant experimental protocols and pathway visualizations. Further research into its specific spectroscopic characteristics and in vivo effects will provide a more complete understanding of its pharmacological profile and potential applications.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Buy this compound hydrochloride | 1496165-49-1 [smolecule.com]

- 4. This compound hydrochloride | 1998216-41-3 | FM182300 [biosynth.com]

- 5. 4-Methylphenmetrazine | C12H17NO | CID 43169333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound hydrochloride | 1496165-49-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-(p-tolyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Methyl-2-(p-tolyl)morpholine, a substituted morpholine (B109124) of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. The specific substitution pattern of 3-Methyl-2-(p-tolyl)morpholine suggests its potential as a modulator of various biological targets. This guide details a practical and adaptable synthetic route for its preparation in a laboratory setting.

Proposed Synthesis Pathway

The most direct reported synthesis of the closely related analog, 4-methylphenmetrazine (3-Methyl-2-(4-methylphenyl)morpholine), provides a strong basis for the synthesis of the target compound. The pathway proceeds through three main steps:

-

Bromination of p-Methylpropiophenone: The synthesis initiates with the α-bromination of p-methylpropiophenone to yield the key intermediate, 2-bromo-1-(p-tolyl)propan-1-one.

-

Formation of the Amino Alcohol Intermediate: The α-bromo ketone is then reacted with ethanolamine (B43304) to introduce the N-(2-hydroxyethyl) moiety, forming an amino alcohol precursor.

-

Intramolecular Cyclization: The final step involves an acid-catalyzed intramolecular cyclization of the amino alcohol intermediate to furnish the desired 3-Methyl-2-(p-tolyl)morpholine.

The overall synthetic workflow is depicted below:

Figure 1: Proposed synthesis workflow for 3-Methyl-2-(p-tolyl)morpholine.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(p-tolyl)propan-1-one

Reaction Scheme:

Figure 2: Bromination of p-Methylpropiophenone.

Procedure:

-

A solution of p-methylpropiophenone (1.0 eq) in dichloromethane (B109758) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

A solution of bromine (1.0 eq) in dichloromethane is added dropwise to the stirred solution of p-methylpropiophenone at room temperature.

-

The reaction mixture is stirred for 1 hour.[1]

-

After completion of the reaction (monitored by TLC), the mixture is dried over anhydrous magnesium sulfate (B86663).

-

The solvent is removed under reduced pressure to yield 2-bromo-1-(p-tolyl)propan-1-one as an oil.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | p-Methylpropiophenone | [1] |

| Reagent | Bromine | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Time | 1 hour | [1] |

| Product | 2-bromo-1-(p-tolyl)propan-1-one | [1] |

| Expected Yield | ~75% | [1] |

Step 2: Synthesis of N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol

Reaction Scheme:

Figure 3: Reaction of the α-bromo ketone with ethanolamine.

Procedure:

-

A mixture of 2-bromo-1-(p-tolyl)propan-1-one (1.0 eq) and ethanolamine (3.6 eq) is prepared in N-methyl-2-pyrrolidone (NMP).[1]

-

The mixture is stirred at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude amino alcohol intermediate.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 2-bromo-1-(p-tolyl)propan-1-one | [1] |

| Reagent | Ethanolamine | [1] |

| Solvent | N-methyl-2-pyrrolidone (NMP) | [1] |

| Product | N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol |

Step 3: Synthesis of 3-Methyl-2-(p-tolyl)morpholine

Reaction Scheme:

Figure 4: Acid-catalyzed intramolecular cyclization.

Procedure:

-

The crude N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol intermediate is dissolved in dichloromethane.

-

Concentrated sulfuric acid is slowly added to the stirred solution at a controlled temperature (e.g., 0 °C).[1]

-

The reaction mixture is stirred for 4-5 hours.[1]

-

After the reaction is complete, water is carefully added, and the mixture is basified with a strong base (e.g., 10M NaOH) to a pH > 10.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic fractions are dried over a suitable drying agent, filtered, and the solvent is removed under vacuum to yield the crude 3-Methyl-2-(p-tolyl)morpholine.[1]

-

Purification can be achieved by column chromatography or by salt formation (e.g., fumarate (B1241708) salt) to induce crystallization.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | N-(2-hydroxyethyl)-2-amino-1-(p-tolyl)propan-1-ol | |

| Reagent | Concentrated Sulfuric Acid | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Time | 4-5 hours | [1] |

| Product | 3-Methyl-2-(p-tolyl)morpholine | |

| Expected Yield | Low to moderate | [1] |

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ:

-

Aromatic protons (p-tolyl group): Two doublets in the range of 7.0-7.3 ppm.

-

Morpholine ring protons: Complex multiplets between 2.5 and 4.5 ppm.

-

Methyl protons (p-tolyl group): A singlet around 2.3 ppm.

-

Methyl protons (C3 position): A doublet in the range of 0.8-1.2 ppm.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ:

-

Aromatic carbons (p-tolyl group): Signals in the range of 125-140 ppm.

-

Morpholine ring carbons: Signals in the range of 45-80 ppm.

-

Methyl carbon (p-tolyl group): A signal around 21 ppm.

-

Methyl carbon (C3 position): A signal in the range of 15-20 ppm.

Alternative Synthesis Strategies

For researchers interested in exploring alternative routes, several general methods for the synthesis of substituted morpholines have been reported. These include:

-

Palladium-Catalyzed Carboamination: This method involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl bromides.[2] This approach can offer good stereocontrol.

-

Synthesis from 1,2-Amino Alcohols and Ethylene (B1197577) Sulfate: A green and efficient method for the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and a base has been developed.[3][4][5]

These alternative pathways may provide advantages in terms of yield, stereoselectivity, or substrate scope and are valuable considerations for further synthetic exploration.

Conclusion

This technical guide has outlined a plausible and experimentally grounded synthetic pathway for 3-Methyl-2-(p-tolyl)morpholine. The described three-step sequence, starting from p-methylpropiophenone, offers a direct route to the target compound. While the provided protocols are based on the synthesis of a closely related analog, they serve as a strong foundation for the successful laboratory preparation of 3-Methyl-2-(p-tolyl)morpholine. Further optimization of reaction conditions may be necessary to maximize yields. The alternative synthetic strategies mentioned also present viable avenues for the synthesis of this and other substituted morpholines.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

The Pharmacological Profile of 4-Methylphenmetrazine (4-MPM): An In-depth Technical Guide

Introduction

4-Methylphenmetrazine (4-MPM), also known as 3-methyl-2-(4-methylphenyl)morpholine, is a synthetic psychoactive substance that has emerged on the novel psychoactive substances (NPS) market.[1][2] Structurally, it is a substituted phenylmorpholine and an analog of phenmetrazine, a stimulant medication previously used as an anorectic.[1] This technical guide provides a comprehensive overview of the pharmacological profile of 4-MPM, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its complex interactions with monoaminergic systems.

Mechanism of Action

4-Methylphenmetrazine primarily functions as a monoamine transporter substrate, eliciting the release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from presynaptic nerve terminals.[1] Its pharmacological effects are mediated by its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] By binding to these transporters, 4-MPM not only inhibits the reuptake of monoamines from the synaptic cleft but also induces a reversal of the transporter's normal function, leading to non-vesicular efflux of neurotransmitters into the synapse.[3][4]

The pharmacological profile of 4-MPM suggests a combination of stimulant properties, similar to its parent compound phenmetrazine, and entactogenic effects, which are more characteristic of substances like 3,4-methylenedioxymethamphetamine (MDMA).[1] This dual action is attributed to its relatively balanced activity at all three monoamine transporters, with a notable potency at the serotonin transporter.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency of 4-Methylphenmetrazine and related compounds at the dopamine, norepinephrine, and serotonin transporters. The data are presented as IC50 values for uptake inhibition and EC50 values for substrate-induced release.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| 4-Methylphenmetrazine (4-MPM) | 1926[5] | 1933[5] | 408[5] |

| 2-Methylphenmetrazine (2-MPM) | 6740[1] | 2400[1] | 4000[1] |

| 3-Methylphenmetrazine (3-MPM) | >10000[1] | 5200[1] | >10000[1] |

| Phenmetrazine | 2100[1] | 1200[1] | 4100[1] |

| MDMA | - | - | - |

Data for MDMA IC50 values were not consistently available in the searched literature under comparable experimental conditions.

Table 2: Monoamine Transporter Release (EC50, nM)

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

|---|---|---|---|

| 4-Methylphenmetrazine (4-MPM) | 227[5] | 62[5] | 86[5] |

| 2-Methylphenmetrazine (2-MPM) | 163[1] | 100[1] | 1400[1] |

| 3-Methylphenmetrazine (3-MPM) | 1800[1] | 439[1] | >10000[1] |

| Phenmetrazine | 131[6] | 50[6] | >10000[6] |

| MDMA | 3240[7] | 640[7] | 1120[7] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific pharmacokinetic data for 4-Methylphenmetrazine, including its absorption, distribution, metabolism, and excretion (ADME) profile in humans, is not extensively documented in the scientific literature. However, insights can be drawn from studies on its parent compound, phenmetrazine, and other analogs.

Phenmetrazine is known to be metabolized in the body, with a significant portion excreted unchanged in the urine.[8] For related compounds like 3-fluorophenmetrazine, metabolism involves phase I and phase II reactions, including N-oxidation, aryl hydroxylation, and subsequent O-methylation, as well as glucuronidation and sulfation.[1] It is plausible that 4-MPM undergoes similar metabolic transformations. The methyl group on the phenyl ring may be a site for oxidation. Further research is required to fully characterize the pharmacokinetic profile of 4-MPM.

In Vivo Pharmacodynamics

Detailed in vivo pharmacodynamic studies specifically investigating 4-Methylphenmetrazine, such as locomotor activity assays, drug discrimination studies, and in vivo microdialysis, are limited in the publicly available literature. However, based on its in vitro profile as a potent monoamine releaser with significant activity at the serotonin transporter, it is predicted to exhibit stimulant effects, including increased locomotor activity, and potentially produce subjective effects similar to entactogens like MDMA.[1]

Drug discrimination studies with related compounds can provide some context. For instance, rats trained to discriminate MDMA from saline will often generalize to other serotonin-releasing agents.[9] Given 4-MPM's potent serotonin-releasing properties, it is hypothesized that it would substitute for MDMA in such paradigms.

Experimental Protocols

Synthesis of 4-Methylphenmetrazine (4-MPM)

The synthesis of 4-MPM has been described by McLaughlin et al. (2018).[1] The following is a summary of the synthetic route:

-

Bromination of 4-methylpropiophenone: A solution of bromine in dichloromethane (B109758) is slowly added to a solution of 4-methylpropiophenone in dichloromethane. The mixture is stirred, dried, and the solvent is removed to yield 2-bromo-1-(4-methylphenyl)propan-1-one.[1]

-

Formation of the morpholine (B109124) ring: The resulting α-bromoketone is then reacted with an appropriate amino alcohol, typically through a series of steps involving the formation of an intermediate that is subsequently cyclized to form the this compound structure.

Note: This is a simplified overview. The detailed synthetic procedure involves multiple steps and requires expertise in organic synthesis.

In Vitro Monoamine Transporter Assays

The pharmacological activity of 4-MPM at monoamine transporters is typically assessed using in vitro assays with rat brain synaptosomes or cells expressing the recombinant human transporters.[1]

-

Tissue Homogenization: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose (B13894) buffer.[1]

-

Centrifugation: The homogenate is subjected to a series of centrifugations at varying speeds to isolate the synaptosomal fraction, which contains the nerve terminals with the monoamine transporters.[1]

-

Resuspension: The final synaptosomal pellet is resuspended in a suitable buffer for use in uptake or release assays.[1]

-

Incubation: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound (4-MPM).[1]

-

Termination: The uptake reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.[1]

-

Quantification: The amount of radioactivity trapped in the synaptosomes is quantified using liquid scintillation counting.[1]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.[1]

-

Preloading: Synaptosomes are preloaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT).[1]

-

Superfusion: The preloaded synaptosomes are superfused with buffer, and baseline fractions are collected.[1]

-

Drug Application: The synaptosomes are then exposed to varying concentrations of the test compound (4-MPM), and fractions are collected to measure the amount of released radioactivity.[1]

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC50) is determined by non-linear regression analysis.[1]

Visualizations

Signaling Pathway

Caption: Proposed mechanism of 4-MPM-induced monoamine release.

Experimental Workflow

Caption: Workflow for synaptosome preparation and uptake inhibition assay.

Logical Relationship

Caption: Structure-activity relationship of 4-MPM and its isomers.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]

- 3. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 5. grokipedia.com [grokipedia.com]

- 6. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Training Dose in Male Sprague-Dawley Rats Trained to Discriminate 4-Methylmethcathinone - PMC [pmc.ncbi.nlm.nih.gov]

InChI Key for 3-Methyl-2-(4-methylphenyl)morpholine

An In-depth Technical Guide to 3-Methyl-2-(4-methylphenyl)morpholine For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a synthetic psychoactive substance of the substituted phenylmorpholine class. Also known as 4-Methylphenmetrazine (4-MPM), this compound is a structural analog of phenmetrazine and has been identified as a designer drug.[1][2] This guide consolidates key data on its chemical properties, synthesis, and pharmacological activity, intended for use in research and drug development contexts.

Chemical and Physical Properties

This compound is characterized by a morpholine (B109124) ring substituted with a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 2-position. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Methylphenmetrazine, 4-MPM, Mephenmetrazine, PAL-747 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [3][5] |

| InChIKey (Free Base) | NWNCIXFIIDVRKE-UHFFFAOYSA-N | [3] |

| InChIKey (HCl Salt) | OBGIRQYHDJUBRJ-UHFFFAOYSA-N | [6][7] |

| CAS Number (Free Base) | 1094649-71-4 | [3] |

| CAS Number (HCl Salt) | 1998216-41-3 | [7][8] |

| Appearance (HCl Salt) | Crystalline solid | [6] |

Pharmacological Profile: Monoamine Transporter Activity

4-MPM functions as a non-selective releaser of monoamines.[1] Its primary mechanism of action involves the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to increased extracellular concentrations of these neurotransmitters.[1][9] Its potent activity at the serotonin transporter suggests potential entactogenic effects, similar to MDMA, which distinguishes it from its ortho- and meta- positional isomers that exhibit more traditional stimulant properties.[4][10]

The in vitro pharmacological data, determined using assays in rat brain synaptosomes, are presented below.[1][9]

| Transporter | Uptake Inhibition IC₅₀ (nM) | Substrate Release EC₅₀ (nM) |

| Dopamine (DAT) | 1926 | 227 |

| Norepinephrine (NET) | 1933 | 62 |

| Serotonin (SERT) | 408 | 86 |

| Data sourced from Grokipedia[1] |

Experimental Protocols

Chemical Synthesis of this compound (4-MPM)

The following protocol is adapted from the synthesis described by McLaughlin et al. (2018).[4]

Step 1: Bromination of 4-Methylpropiophenone

-

Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (B109758) (26 mL).

-

Slowly add a solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) to the stirred solution.

-

Continue stirring the mixture for 1 hour at room temperature.

-

Dry the reaction mixture with anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Remove the solvent under vacuum to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil (yield: 20 mmol, 4.5 g).

Step 2: Cyclization and Reduction

-

Combine a portion of the resulting oil (0.295 g, 1.3 mmol), ethanolamine (B43304) (1.38 mmol, 0.084 g), and N,N-diisopropylethylamine (5.12 mmol, 0.672 g) in a micro reaction vessel.

-

Heat the mixture at 120-125 °C for 30 minutes.

-

Allow the reaction to cool to room temperature.

-

Pool the contents and partition between aqueous hydrochloric acid (2 M, 25 mL) and diethyl ether (25 mL).

-

Wash the aqueous layer repeatedly with diethyl ether. Pool the aqueous fractions.

-

Make the pooled aqueous fraction basic with aqueous sodium hydroxide (B78521) (10 M).

-

Extract the basic aqueous fraction with dichloromethane.

-

Collect the organic extract, dry it with MgSO₄, filter, and remove volatiles under vacuum to yield the crude free base of 4-MPM.

Caption: Workflow for the synthesis of 4-MPM.

In Vitro Monoamine Transporter Assay

This generalized protocol is based on the methods for assessing transporter inhibition and release in rat brain synaptosomes, as referenced in studies on 4-MPM.[9][10][11]

-

Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET) using standard differential centrifugation techniques.

-

Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with varying concentrations of 4-MPM or a vehicle control.

-

Initiate uptake by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Incubate for a short period at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Quantify the trapped radioactivity using liquid scintillation counting.

-

Calculate IC₅₀ values by fitting the concentration-response data to a sigmoid curve.

-

-

Release Assay:

-

Pre-load synaptosomes by incubating them with a radiolabeled monoamine substrate.

-

Wash the synaptosomes to remove excess extracellular radioligand.

-

Initiate release by adding varying concentrations of 4-MPM or a vehicle control.

-

After a set incubation period, pellet the synaptosomes by centrifugation.

-

Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).

-

Calculate release as a percentage of total radioactivity.

-

Determine EC₅₀ values from the concentration-response curves.

-

Visualization of Proposed Mechanism of Action

4-MPM interacts with presynaptic monoamine transporters. It acts as both a reuptake inhibitor (blocker) and a substrate (releaser), leading to a significant increase in the concentration of neurotransmitters in the synaptic cleft. This dual action is responsible for its stimulant and potential entactogenic effects.

Caption: Proposed mechanism of 4-MPM at the monoamine synapse.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 4-Methylphenmetrazine - Wikipedia [en.wikipedia.org]

- 3. 4-Methylphenmetrazine | C12H17NO | CID 43169333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methylphenmetrazine | C12H17NO | CID 54673867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | 1496165-49-1 | Benchchem [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biosynth.com [biosynth.com]

- 9. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylphenmetrazine (CAS Number: 1094649-71-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylphenmetrazine (4-MPM), identified by CAS number 1094649-71-4, is a synthetic psychoactive substance structurally related to phenmetrazine and other substituted phenylmorpholine derivatives.[1][2] First identified in Slovenia in 2015, 4-MPM has emerged as a designer drug with stimulant effects.[1] This technical guide provides a comprehensive overview of the available scientific research on 4-MPM, focusing on its synthesis, mechanism of action, and pharmacological profile. All quantitative data is presented in structured tables, and detailed experimental protocols for key in vitro assays are provided.

Synonyms: 3-methyl-2-(4-methylphenyl)morpholine, 4-MPM, Mephenmetrazine, PAL-747.[1][2]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1094649-71-4 | [1][2] |

| Molecular Formula | C12H17NO | [1][2] |

| Molar Mass | 191.274 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Synthesis

The synthesis of 4-Methylphenmetrazine has been described in the scientific literature. A general synthetic pathway is outlined below.

Mechanism of Action and Pharmacology

4-Methylphenmetrazine acts as a monoamine releaser, with a notable preference for the serotonin (B10506) transporter (SERT), while also affecting the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This profile suggests potential for both stimulant and entactogenic effects.

In Vitro Monoamine Transporter Activity

The interaction of 4-MPM with monoamine transporters has been characterized using in vitro assays with rat brain synaptosomes. The compound's potency as an inhibitor of uptake and as a releaser of monoamines is summarized in the tables below.

Table 1: Potency of 4-Methylphenmetrazine to Inhibit Monoamine Uptake

| Transporter | IC50 (nM) |

| Dopamine (DAT) | 1926 |

| Norepinephrine (NET) | 1933 |

| Serotonin (SERT) | 408 |

IC50 (half maximal inhibitory concentration) values represent the concentration of 4-MPM required to inhibit 50% of the radiolabeled substrate uptake.

Table 2: Potency of 4-Methylphenmetrazine to Induce Monoamine Release

| Transporter | EC50 (nM) |

| Dopamine (DAT) | 227 |

| Norepinephrine (NET) | 62 |

| Serotonin (SERT) | 86 |

EC50 (half maximal effective concentration) values represent the concentration of 4-MPM required to induce 50% of the maximal substrate release.

References

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The morpholine (B109124) ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, coupled with its synthetic accessibility, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of morpholine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential across various therapeutic areas. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Anticancer Activity: A Dominant Therapeutic Application

Morpholine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Key Signaling Pathways

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several morpholine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. A significant number of morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative morpholine derivatives.

Table 1: Anticancer Activity of Morpholine Derivatives Against Various Cancer Cell Lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference(s) |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [1] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [1] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [1] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [1] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [2] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [2] |

| 10d | A549 (Lung) | 0.062 ± 0.01 | [2] |

| MCF-7 (Breast) | 0.58 ± 0.11 | [2] | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [2] | |

| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [3] |

| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [3] |

| 8b | DLA (Murine Lymphoma) | 7.0 ± 1.0 | [4] |

| EAC (Murine Ascites Carcinoma) | 8.1 ± 1.5 | [4] | |

| MCF-7 (Breast) | 7.0 ± 0.7 | [4] | |

| A549 (Lung) | 10.1 ± 0.6 | [4] | |

| 8f | DLA (Murine Lymphoma) | 9.5 ± 1.4 | [4] |

| MCF-7 (Breast) | 8.6 ± 1.8 | [4] |

Table 2: Inhibitory Activity of Morpholine Derivatives against PI3K and VEGFR-2 Kinases.

| Compound ID | Target Kinase | IC50 (nM) | Reference(s) |

| ZSTK474 analog (6a) | PI3Kα | 9.9 | [5] |

| ZSTK474 analog (6b) | PI3Kα | 3.7 | [5] |

| ZSTK474 analog (2b) | PI3Kα | 2.9 | [5] |

| 17p | PI3Kα | 31.8 ± 4.1 | [6] |

| PI3Kδ | 15.4 ± 1.9 | [6] | |

| 18b | PI3Kα | 0.46 | [7] |

| mTOR | 12 | [7] | |

| 17f | PI3Kα | 4.2 | [7] |

| Derivative 4b | VEGFR-2 | 90 ± 20 | [8] |

| Compound 17 | VEGFR-2 | 1090 | [9] |

| Compound 18 | VEGFR-2 | 1190 | [9] |

| Morpholine derivative of compound 67 | VEGFR-2 | 21.6 | [9] |

Antimicrobial Activity: A Broad Spectrum of Action

Morpholine derivatives have been extensively investigated for their antimicrobial properties, demonstrating efficacy against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial activity of morpholine derivatives is often attributed to their ability to disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.

Table 3: Minimum Inhibitory Concentration (MIC) of Morpholine Derivatives against Bacterial Strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [10] |

| Compound with n-dodecyl chain | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.9 | [11] |

| Compound 26 | Staphylococcus aureus | <6.25 | [12] |

| Bacillus subtilis | 12.5 | [12] | |

| Compound 12 | Staphylococcus aureus | 25 | [13] |

| Staphylococcus epidermidis | 19 | [13] | |

| Bacillus cereus | 21 | [13] | |

| Micrococcus luteus | 16 | [13] | |

| Escherichia coli | 29 | [13] |

Antifungal Activity

The antifungal action of morpholine derivatives often involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.

Table 4: Minimum Inhibitory Concentration (MIC) of Morpholine Derivatives against Fungal Strains.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference(s) |

| Sila-morpholine analogue 24 | Candida albicans ATCC 24433 | 0.5 | [14] |

| Candida glabrata NCYC 388 | 1 | [14] | |

| Cryptococcus neoformans ATCC 34664 | 0.25 | [14] | |

| Aspergillus niger ATCC 10578 | 2 | [14] | |

| Compound 12 | Candida albicans | 20 | [13] |

| Aspergillus niger | 40 | [13] | |

| Amorolfine | Trichophyton mentagrophytes | Low concentrations | |

| Sporothrix schenckii | Low concentrations |

Antiviral Activity: An Emerging Area of Interest

While less explored compared to their other biological activities, some morpholine derivatives have shown promising antiviral potential. Their mechanisms of action can involve the inhibition of viral entry, replication, or release.

Table 5: Antiviral Activity of Morpholine Derivatives.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference(s) | |---|---|---|---| | Compound 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | | | Compound 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | | | Compound 7b | Influenza A (H1N1) | MDCK | 24.2 - 64.8 |[3] | | Compound 7a | Hantaan pseudovirus | - | 5.0 - 14.8 |[3] | | | Ebola virus | - | 5.6 |[3] | | Quinoline (B57606) derivative 141a | Zika Virus (ZIKV) | - | 0.8 | | | Quinoline derivative 142 | Zika Virus (ZIKV) | - | 0.8 | |

Other Notable Biological Activities

Beyond the major areas highlighted above, morpholine derivatives have demonstrated a range of other important pharmacological effects, including anti-inflammatory and cholinesterase inhibitory activities.

Table 6: Other Biological Activities of Morpholine Derivatives.

| Compound ID | Biological Activity | Target/Assay | IC50/Activity | Reference(s) | |---|---|---|---| | Compound 10 | Antiurease | Urease Inhibition | 2.37 ± 0.19 µM |[11] | | Compound 11g | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 1.94 ± 0.13 µM |[14] | | | | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 µM |[14] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: Prepare two-fold serial dilutions of the morpholine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Antifungal Susceptibility Testing (Broth Microdilution)

Principle: Similar to the antibacterial MIC assay, this method determines the minimum concentration of an antifungal agent required to inhibit the growth of a fungal isolate.

Protocol:

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to CLSI guidelines (e.g., M27-A3 for yeasts).

-

Serial Dilution: Perform two-fold serial dilutions of the morpholine derivatives in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Inoculate each well with the standardized fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined by visual inspection or by reading the absorbance and is defined as the lowest concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control.

VEGFR-2 Kinase Inhibition Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by quantifying the phosphorylation of a substrate.

Protocol:

-

Assay Setup: In a 384-well plate, add the recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, and serial dilutions of the morpholine derivative.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of a specific substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed or the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an antibody-based method (e.g., HTRF®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Western Blotting for PI3K/mTOR Pathway Analysis

Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates, providing a measure of pathway activation or inhibition.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of the morpholine derivative for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K).

-

Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

Caption: VEGFR-2 Signaling Pathway Inhibition by Morpholine Derivatives.

Caption: PI3K/mTOR Signaling Pathway Inhibition by Morpholine Derivatives.

Caption: Experimental Workflow for the MTT Assay.

Conclusion

The morpholine scaffold is a remarkably versatile and valuable component in modern drug discovery. Its derivatives have demonstrated a broad and potent spectrum of biological activities, with particularly strong evidence in the fields of oncology and infectious diseases. The ability to readily modify the morpholine ring allows for fine-tuning of a compound's pharmacological profile, leading to the development of highly potent and selective therapeutic candidates. This guide provides a solid foundation for researchers and drug development professionals to understand the biological potential of morpholine derivatives and to utilize standardized methodologies for their evaluation. The continued exploration of this privileged scaffold promises to yield novel and effective treatments for a wide range of human diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-2-(4-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 3-Methyl-2-(4-methylphenyl)morpholine, a synthetic psychoactive substance. Also known as 4-Methylphenmetrazine (4-MPM), this compound is a substituted phenylmorpholine and an analog of the anorectic drug phenmetrazine. Initially appearing in the scientific literature and patents as a potential pharmacotherapeutic agent, it has more recently been identified as a designer drug on the new psychoactive substances (NPS) market. This document details its mechanism of action as a monoamine transporter modulator, presents quantitative data on its activity, and provides established experimental protocols for its synthesis and pharmacological evaluation.

Discovery and History

The conceptual groundwork for this compound lies in the extensive research into phenmetrazine (3-methyl-2-phenylmorpholine), a stimulant and appetite suppressant introduced in the 1950s.[1] The therapeutic potential and abuse liability of phenmetrazine spurred interest in its analogs.

Timeline of Key Events:

-

2011: this compound, along with other phenmetrazine analogs, was first described in a patent application by Blough et al.[1] This patent explored a range of phenylmorpholines as potential monoamine reuptake inhibitors and releasing agents for the treatment of central nervous system disorders, including obesity, addiction, and depression.[2]

-

October 2015: The substance was first formally identified as a new psychoactive substance on the recreational drug market in Slovenia and notified to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[3][4]

-

2018: A comprehensive scientific study by McLaughlin et al. detailed the synthesis, analytical characterization, and in-vitro pharmacology of 4-MPM and its positional isomers, providing the first robust public data on its mechanism of action.[1][5]

The history of this compound illustrates a common trajectory for many psychoactive substances: initial exploration for therapeutic applications followed by its emergence as a designer drug.

Chemical and Pharmacological Properties

This compound is a substituted morpholine (B109124) derivative. The addition of a methyl group at the para position of the phenyl ring distinguishes it from its parent compound, phenmetrazine.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Methylphenmetrazine, 4-MPM, Mephenmetrazine, PAL-747 | [4][6][7] |

| Molecular Formula | C₁₂H₁₇NO | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| CAS Number | 1094649-71-4 | [4] |

| Hydrochloride Salt | C₁₂H₁₈ClNO (M.W. 227.73 g/mol ) | [6][8] |

Mechanism of Action

This compound functions as a non-selective monoamine releasing agent and reuptake inhibitor, targeting the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[3] Unlike its parent compound phenmetrazine, which is primarily a catecholaminergic agent, 4-MPM displays significant activity at the serotonin transporter.[1][3] This enhanced serotonergic activity suggests that its subjective effects may have an entactogenic component, similar to MDMA, in addition to the classical stimulant effects of phenmetrazine.[3][5]

The morpholine scaffold is a common feature in various centrally active drugs, and its derivatives are explored for a range of pharmacological activities, including antidepressant and antimicrobial properties.[6][9]

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of this compound at the three principal monoamine transporters, as determined by uptake inhibition and release assays in rat brain synaptosomes.

Table 2: Monoamine Transporter Activity of this compound

| Assay | Transporter | IC₅₀ (nM) | EC₅₀ (nM) | Citation(s) |

| Uptake Inhibition | DAT | 1926 | - | [3] |

| NET | 1933 | - | [3] | |

| SERT | 408 | - | [3] | |

| Substrate Release | DAT | - | 227 | [3] |

| NET | - | 62 | [3] | |

| SERT | - | 86 | [3] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration for release.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the synthesis described by McLaughlin et al. (2018).[1]

Step 1: Bromination of 4-Methylpropiophenone

-

Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (B109758) (26 mL).

-

Slowly add a solution of bromine (27 mmol, 4.37 g) in dichloromethane (26 mL) to the stirred solution.

-

Continue stirring the mixture for 1 hour at room temperature.

-

Dry the reaction mixture with anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Remove the solvent under reduced pressure to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil.

Step 2: Cyclization with Ethanolamine (B43304)

-

Combine the crude 2-bromo-1-(4-methylphenyl)propan-1-one from the previous step with ethanolamine and N,N-diisopropylethylamine.

-

The reaction proceeds to form the intermediate 2-((2-hydroxyethyl)amino)-1-(4-methylphenyl)propan-1-one and 3-methyl-2-(4-methylphenyl)morpholin-2-ol.

-

Quench the reaction with water and basify using 10 M NaOH.

-

Extract the aqueous mixture with ethyl acetate.

-

Collect the organic fraction, dry it with MgSO₄, filter, and remove the solvent under vacuum.

Step 3: Reduction to the Final Product

-

Dissolve the oil obtained in Step 2 in methanol (B129727) (20 mL).

-

Add sodium borohydride (B1222165) (16 mmol, 0.6 g) to the solution.

-

Stir the mixture for 2 hours at room temperature.

-

Partition the mixture between water and dichloromethane.

-

Separate the organic layer, dry it with MgSO₄, and remove the solvent to yield the final product, this compound.

Purification: The crude product can be purified using preparative thin-layer chromatography (TLC) with a mobile phase of methanol/dichloromethane (9:1).

In Vitro Monoamine Transporter Release Assay

This is a generalized protocol for assessing the ability of a compound to induce neurotransmitter release from synaptosomes.

-

Synaptosome Preparation: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) using standard differential centrifugation methods.

-

Radiolabel Loading: Incubate the synaptosomes with a tritiated substrate ([³H]MPP⁺ for DAT/NET or [³H]5-HT for SERT) to allow for uptake into the vesicles.

-

Assay Initiation: Aliquot the loaded synaptosomes into a 96-well plate.

-

Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells. Include a positive control (e.g., d-amphetamine for DAT/NET, fenfluramine (B1217885) for SERT) and a vehicle control.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Termination: Terminate the release by rapid filtration over glass fiber filters, washing with ice-cold buffer to remove the extracellular radiolabel.

-

Quantification: Measure the radioactivity remaining in the synaptosomes trapped on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of release relative to the control wells. Plot the data as a dose-response curve and determine the EC₅₀ value using non-linear regression analysis.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Mechanism of Action at the Synapse

Caption: Dual action of 4-MPM on monoamine transporters.

Conclusion

This compound is a pharmacologically active compound with a dual mechanism of action as both a reuptake inhibitor and releasing agent at monoamine transporters. Its distinct profile, particularly its significant serotonergic activity, differentiates it from its structural parent, phenmetrazine. While initially investigated for its therapeutic potential, its emergence as a designer drug highlights the need for continued research and monitoring. The data and protocols presented in this guide offer a foundational resource for professionals in pharmacology, medicinal chemistry, and forensic science engaged in the study of this and related compounds.

References